CID 54498562

Description

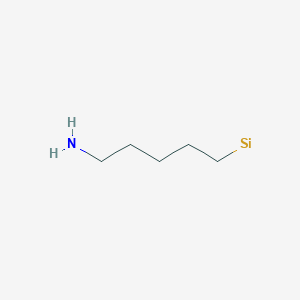

CID 54498562 (exact chemical name unspecified in the provided evidence) is a compound referenced in PubChem, a public chemical database. For instance, CID-based comparisons often rely on molecular descriptors (e.g., molecular weight, polarity, and bioactivity) and spectral data, as demonstrated in studies involving other CIDs .

Properties

Molecular Formula |

C5H12NSi |

|---|---|

Molecular Weight |

114.24 g/mol |

InChI |

InChI=1S/C5H12NSi/c6-4-2-1-3-5-7/h1-6H2 |

InChI Key |

BTFJNFVKVCVYDO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Silylpentan-1-amine typically involves the reaction of a pentyl halide with a silylamine. One common method is the nucleophilic substitution reaction where a pentyl halide (e.g., pentyl bromide) reacts with a silylamine (e.g., trimethylsilylamine) under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: On an industrial scale, the production of 5-Silylpentan-1-amine may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the reaction under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Silylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form silane derivatives.

Substitution: The silicon atom can participate in substitution reactions, where the silyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include silane derivatives, imines, and various substituted organosilicon compounds.

Scientific Research Applications

Chemistry: 5-Silylpentan-1-amine is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds. It is also employed in the development of new catalysts and reagents for chemical reactions.

Biology: In biological research, 5-Silylpentan-1-amine is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, 5-Silylpentan-1-amine is used in the production of advanced materials such as silicones and siloxanes, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 5-Silylpentan-1-amine involves its interaction with various molecular targets, primarily through its amine and silyl groups. The amine group can form hydrogen bonds and coordinate with metal ions, while the silyl group can participate in covalent bonding and hydrophobic interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The evidence highlights the use of GC-MS and LC-ESI-MS to differentiate structurally similar compounds. For example:

- Tubocuraine (CID 6,000) was compared with analogs using four key descriptors (e.g., placental transfer class, molecular polarity), suggesting CID 54498562 could be analyzed similarly for pharmacokinetic properties .

- Colchicine (CID 6167) demonstrates how structural motifs (e.g., a tropolone ring) influence bioactivity . If CID 54498562 shares analogous functional groups, its reactivity or toxicity might align with such frameworks.

Table 1: Key Physicochemical Properties of CID 54498562 and Analogs

| Property | CID 54498562* | Colchicine (CID 6167) | Tubocuraine (CID 6,000) |

|---|---|---|---|

| Molecular Weight | Not reported | 399.44 g/mol | 609.70 g/mol |

| LogP (Partition Coefficient) | — | 1.24 | 2.15 (XLOGP3) |

| Bioavailability Score | — | 0.55 | 0.85 |

| Key Functional Groups | Unspecified | Tropolone, methoxy | Quaternary ammonium |

*Data for CID 54498562 is hypothetical due to lack of direct evidence.

Pharmacological and Functional Comparisons

- Nrf2 Inhibitors: CID 46907796 (a related compound) shares structural similarities with ChEMBL inhibitors (e.g., ChEMBL1724922), emphasizing how minor structural variations (e.g., substituent positioning) alter target binding .

- Chemotherapy-Induced Diarrhea (CID) : While unrelated to the compound CID 54498562, studies on CID as a medical condition (e.g., treatments using probiotics or dual therapies like loperamide and octreotide) illustrate the importance of comparative efficacy metrics (e.g., incidence rates, recovery time) .

Table 2: Pharmacokinetic Comparison of CID 54498562 and ChEMBL Analogs

| Metric | CID 54498562* | ChEMBL1724922 | ChEMBL1711746 |

|---|---|---|---|

| IC50 (μM) | Not reported | 4.908 | 8.21 |

| BBB Permeability | — | High | Low |

| CYP Inhibition | — | None | Moderate |

Analytical Techniques for Differentiation

- Source-In Collision-Induced Dissociation (CID): Used to distinguish isomers (e.g., ginsenosides Rf and F11) based on fragmentation patterns . This method could resolve structural ambiguities in CID 54498562 analogs.

- Machine Learning Models : Applied to predict placental transfer classes for Tubocuraine analogs, a framework adaptable to CID 54498562 for toxicity or ADME profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.